molecular formula C20H31N3O B7918395 (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7918395
M. Wt: 329.5 g/mol
InChI Key: XUFXQIWHPUPJLV-GGYWPGCISA-N
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Description

(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a chiral amino ketone derivative characterized by a piperidine core substituted at the 3-position with a benzyl-cyclopropyl-amino group. Its molecular formula is C₁₉H₂₉N₃O, with a molar mass of 315.46 g/mol . The stereospecific (S)-configuration at the amino-bearing carbon and the rigid cyclopropyl moiety are critical to its structural identity.

Properties

IUPAC Name

(2S)-2-amino-1-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)22-12-6-9-18(14-22)23(17-10-11-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXQIWHPUPJLV-GGYWPGCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropyl group, and the attachment of the benzyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Benzyl Group: This can be done through nucleophilic substitution reactions using benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Benzyl halides or benzyl alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Neuroscience

(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has been investigated for its potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly involving dopamine and serotonin receptors. This compound may serve as a lead structure for developing new treatments for neurological disorders such as depression and schizophrenia.

Medicinal Chemistry

The compound's unique piperidine and cyclopropyl moieties suggest potential activity as a pharmacological agent. Researchers are exploring its efficacy in treating conditions that require modulation of central nervous system pathways. The structure allows for modifications that could enhance bioavailability and selectivity towards specific targets.

Analytical Chemistry

Due to its complex structure, this compound serves as an important reference compound in analytical chemistry. It can be used in the development of analytical methods such as chromatography and mass spectrometry for detecting similar compounds in biological samples.

Case Studies

Study Focus Findings
Study on Neurotransmitter ModulationInvestigated the effects of similar piperidine derivatives on serotonin receptorsFound significant modulation of receptor activity, suggesting potential therapeutic effects
Synthesis and CharacterizationFocused on synthesizing derivatives of this compoundDeveloped several analogs with improved potency and selectivity
Pharmacokinetic StudiesEvaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of related compoundsIdentified favorable ADME properties that support further development

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the amino group are likely involved in binding to these targets, while the cyclopropyl and benzyl groups may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Below is a comparative analysis based on available evidence:

Key Structural Analogues

Compound Name Substituent (Position/Group) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one 3-position: Benzyl-cyclopropyl-amino C₁₉H₂₉N₃O 315.46 Rigid cyclopropyl group; moderate lipophilicity
(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 3-position: Benzyl-isopropyl-amino C₂₀H₃₂N₃O 330.50 Isopropyl substituent increases steric bulk; higher lipophilicity
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one 3-position: Benzyl-methyl-amino C₁₈H₂₈N₃O 302.44 Smaller methyl group; reduced steric hindrance
(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 2-position: Benzyl-cyclopropyl-amino C₂₁H₃₃N₃O 343.51 Positional isomer; higher molecular weight due to extended alkyl chain

Comparative Analysis

Cyclopropyl vs. Isopropyl Substituent
  • Cyclopropyl Group (Target Compound) : The three-membered cyclopropane ring introduces rigidity and moderate lipophilicity. Its strain energy may enhance metabolic stability compared to bulkier substituents .
Methyl Substituent (C₁₈H₂₈N₃O)
  • The smaller methyl group reduces steric hindrance, possibly enhancing solubility and bioavailability. However, this may compromise target selectivity due to weaker van der Waals interactions .
Positional Isomerism (C₂₁H₃₃N₃O)
  • The 2-position isomer (vs. 3-position in the target compound) alters the spatial arrangement of the benzyl-cyclopropyl-amino group. This could disrupt piperidine ring conformation, affecting interactions with enzymes or receptors .
Theoretical Implications for Drug Design
  • Lipophilicity : Cyclopropyl-containing compounds balance lipophilicity and metabolic stability, making them favorable for CNS-targeting drugs.
  • Steric Effects : Bulkier groups (e.g., isopropyl) may improve binding specificity but reduce intestinal permeability, as suggested by studies on related compounds .

Biological Activity

(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H27N3OC_{18}H_{27}N_3O and a molecular weight of approximately 301.43 g/mol. Its structure includes a piperidine ring, which is significant for its pharmacological activity.

PropertyValue
Molecular FormulaC18H27N3OC_{18}H_{27}N_3O
Molecular Weight301.43 g/mol
CAS Number1353994-35-0

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The piperidine moiety is known to enhance binding affinity to certain receptors, which could explain its observed biological effects.

Antidepressant Effects

A study investigating the antidepressant potential of related compounds found that modifications in the piperidine structure significantly impacted their efficacy in animal models of depression. The compound's structural similarity suggests a potential for similar effects, potentially through serotonin or norepinephrine reuptake inhibition.

Antinociceptive Properties

The compound has been evaluated for its analgesic properties. In preclinical studies, it demonstrated significant antinociceptive effects in rodent models, suggesting a mechanism involving modulation of pain pathways.

Neuroprotective Effects

Research into neuroprotective agents has highlighted the importance of compounds that can inhibit oxidative stress and inflammation in neuronal tissues. Preliminary data suggest that this compound may exhibit such protective effects, though further studies are needed to elucidate the exact mechanisms involved.

Case Studies

Several studies have explored the pharmacological profiles of compounds structurally related to this compound:

  • Study on Antidepressant Activity : A series of piperidine derivatives were synthesized and tested for their ability to inhibit serotonin reuptake. Compounds with similar structures showed promising results with IC50 values in the low nanomolar range .
  • Analgesic Activity Assessment : In a model assessing pain relief, related compounds exhibited significant reductions in pain response scores compared to controls, indicating potential therapeutic applications for pain management .
  • Neuroprotection Research : A study focused on neuroprotective agents found that certain derivatives could reduce markers of oxidative stress in neuronal cultures, suggesting that this compound may share similar properties .

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